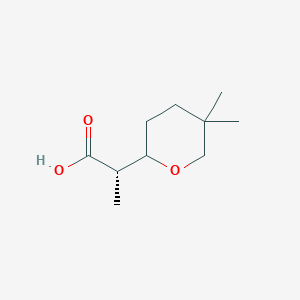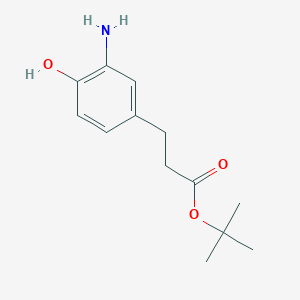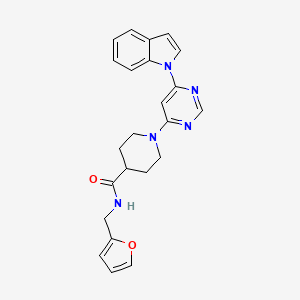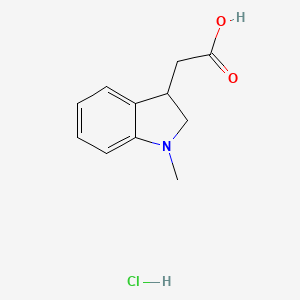
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid, also known as DMOPA, is a chiral amino acid derivative that has gained significant attention in the field of medicinal chemistry. DMOPA has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mecanismo De Acción
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid is a chiral amino acid derivative that has been shown to interact with various biological targets. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been shown to have various biochemical and physiological effects. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has also been shown to increase the levels of GABA in the brain, which has potential therapeutic applications in the treatment of anxiety and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has several advantages for lab experiments, including its high enantiomeric purity, which makes it a useful chiral building block in the synthesis of biologically active compounds. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid also has potential applications in drug discovery and development, as well as catalysis and materials science. However, (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid. One potential direction is the synthesis of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the development of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid-based materials with novel properties, such as increased stability and reactivity. Furthermore, the use of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid in the synthesis of peptides and proteins could lead to the development of new therapeutics for various diseases.
Métodos De Síntesis
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid can be synthesized using several methods, including the reaction of (S)-2-chloropropionic acid with 5,5-dimethyloxazolidine, followed by hydrolysis to obtain (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid. Another method involves the reaction of (S)-2-chloropropionic acid with 5,5-dimethyl-1,3-dioxane-2-one, followed by hydrolysis to obtain (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid. These methods have been optimized to obtain high yields of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid with high enantiomeric purity.
Aplicaciones Científicas De Investigación
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been used in various scientific research applications, including as a chiral building block in the synthesis of biologically active compounds. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has also been used as a ligand in the synthesis of metal complexes, which have shown potential in catalysis and materials science. Furthermore, (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been used in the synthesis of peptides and proteins, which have potential applications in drug discovery and development.
Propiedades
IUPAC Name |
(2S)-2-(5,5-dimethyloxan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJFXPUUSWOXLF-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2540682.png)
![1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540684.png)
![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)

![2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540690.png)
![N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2540693.png)

![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate](/img/structure/B2540695.png)

![6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2540697.png)
![2-(benzylthio)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2540699.png)
![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)

![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)